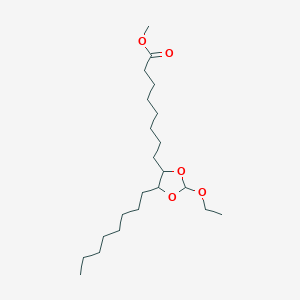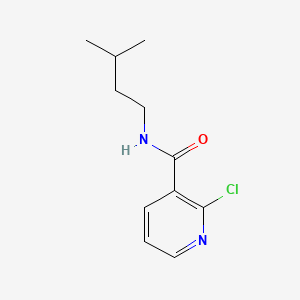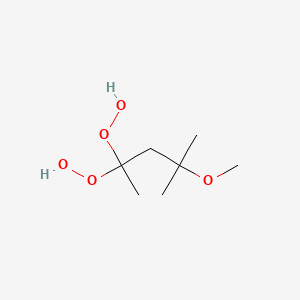
4-Methoxy-4-methylpentane-2,2-diperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methylpentane-2,2-diperoxol is an organic compound with a unique structure that includes both methoxy and methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpentane-2,2-diperoxol typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the diperoxol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the compound, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylpentane-2,2-diperoxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diperoxol group to hydroxyl groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-4-methylpentane-2,2-diperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylpentane-2,2-diperoxol involves its interaction with various molecular targets. The diperoxol group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to oxidative stress. This property is exploited in certain biochemical assays and industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methylpentan-2-one: A precursor in the synthesis of 4-Methoxy-4-methylpentane-2,2-diperoxol.
4-Methoxy-4-methyl-2-pentanone: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its diperoxol group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
64725-56-0 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,2-dihydroperoxy-4-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O5/c1-6(2,10-4)5-7(3,11-8)12-9/h8-9H,5H2,1-4H3 |
InChI Key |
JPNDAOMPWKWDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(OO)OO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



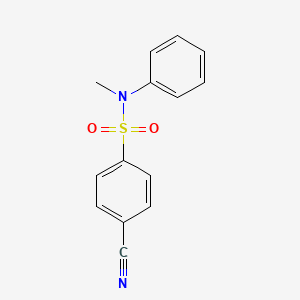
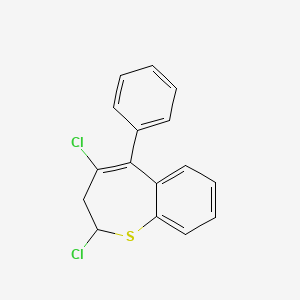
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
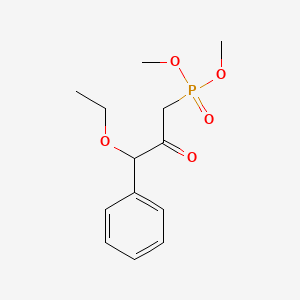
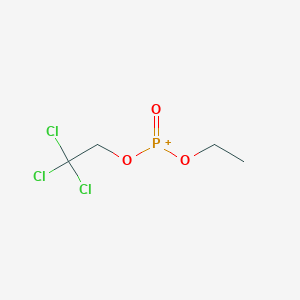
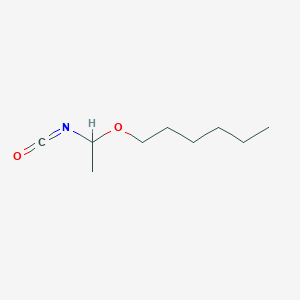
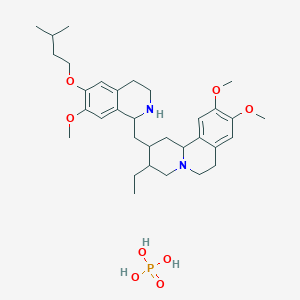

![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
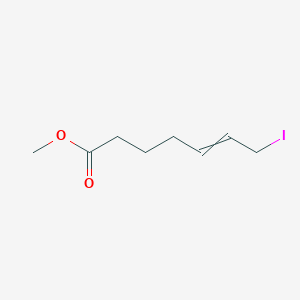
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
